molecular formula C9H18ClNO2 B2365000 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride CAS No. 2413885-56-8

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2365000
CAS No.: 2413885-56-8
M. Wt: 207.7
InChI Key: XVWWSNZAULFPFL-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.

    2,6-Dioxa-9-azaspiro[4.5]decane: Lacks the dimethyl groups present in 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.

Properties

IUPAC Name

7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)5-10-6-9(12-8)3-4-11-7-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGJYYAGATTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCOC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413885-56-8
Record name 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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